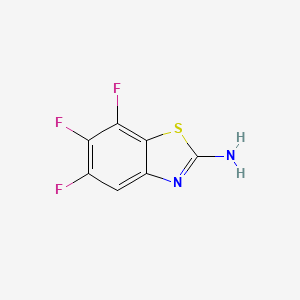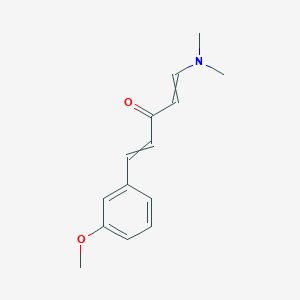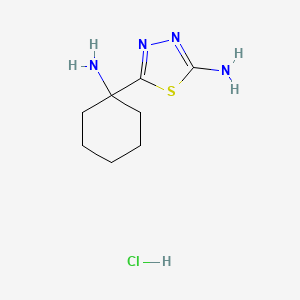
5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-aminocyclohexylamine with thiocarbohydrazide in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
科学的研究の応用
Chemistry: In chemistry, 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
作用機序
The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride
- 5-Amino-pyrazoles
Comparison: Compared to similar compounds, 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride stands out due to its unique thiadiazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits further highlight its uniqueness.
特性
分子式 |
C8H15ClN4S |
|---|---|
分子量 |
234.75 g/mol |
IUPAC名 |
5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4S.ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;/h1-5,10H2,(H2,9,12);1H |
InChIキー |
UMWPDRRFZUBZBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=NN=C(S2)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11732996.png)
![1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B11733001.png)
![[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733004.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11733016.png)
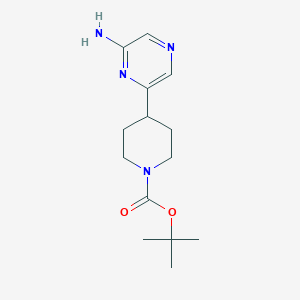

![O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine](/img/structure/B11733039.png)
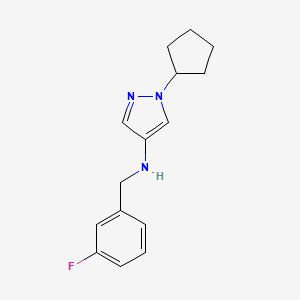
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
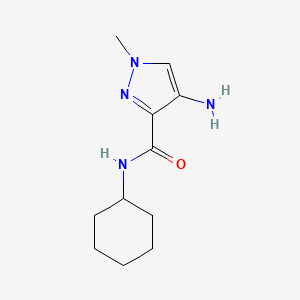
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11733071.png)
